![molecular formula C14H24N2O4 B13846628 Oseltamivir-13C2,d3 Acid](/img/structure/B13846628.png)
Oseltamivir-13C2,d3 Acid
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Overview
Description
Oseltamivir-13C2,d3 Acid is a labeled analogue of Oseltamivir Acid, which is the active metabolite of Oseltamivir Phosphate. Oseltamivir Acid is known for its antiviral properties, particularly against influenza viruses A and B. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, including pharmacokinetic studies and metabolic research .
Preparation Methods
The synthesis of Oseltamivir-13C2,d3 Acid involves the incorporation of stable isotopes of carbon and hydrogen into the Oseltamivir Acid molecule. One common method for preparing Oseltamivir and its isomers involves the use of neighboring group participation at room temperature under Mitsunobu reaction conditions . This method is efficient, mild, and suitable for industrial production. The process typically involves the use of triphenylphosphine and azodicarboxylic acid as reagents .
Chemical Reactions Analysis
Oseltamivir-13C2,d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. The use of Oseltamivir-13C2,d3 acid in pharmacokinetic studies provides insights into the drug's behavior in biological systems.
Case Study: Pediatric Pharmacokinetics
A study evaluated the pharmacokinetics of oseltamivir in pediatric patients. The research aimed to determine appropriate dosing regimens to achieve therapeutic levels of oseltamivir carboxylate, its active metabolite. The study included various age cohorts, adjusting dosages based on weight and age to maintain target exposure levels .
Cohort | Age Range | Target AUC (ng*hr/mL) | Dosage Adjustments |
---|---|---|---|
I | 12-23 months | 2,660 - 7,700 | Based on weight |
II | 9-11 months | 2,660 - 7,700 | Based on weight |
III | 6-8 months | 2,660 - 7,700 | Based on weight |
IV | 3-5 months | 2,660 - 7,700 | Based on weight |
V | 0-2 months | 2,660 - 7,700 | Based on weight |
Metabolic Studies
This compound is instrumental in metabolic studies that track the drug's transformation within the body. This isotopic labeling allows researchers to trace metabolic pathways and identify metabolites accurately.
Case Study: Hydrolysis Mechanism
Research has shown that oseltamivir is activated by hydrolysis through carboxylesterase enzymes. By using this compound in conjunction with human liver microsomes, scientists were able to quantify the rate of hydrolysis and identify genetic variants of carboxylesterase that affect drug activation .
Virology Research
The application of this compound extends into virology, particularly in studying influenza virus resistance mechanisms. This compound can help researchers understand how viral mutations affect drug efficacy.
Case Study: Viral Resistance in Obese Mice
A study investigated the efficacy of oseltamivir in genetically obese mice infected with influenza viruses. The results indicated that oseltamivir treatment did not improve viral clearance and led to increased genetic diversity among the viral populations treated with the drug .
Parameter | Lean Mice (Treated) | Obese Mice (Treated) |
---|---|---|
Viral Clearance Rate | Improved | No Improvement |
Genetic Diversity (Shannon's Entropy) | Reduced (1.24) | Increased (3.27) |
Clinical Effectiveness Studies
This compound has been used in clinical effectiveness studies to evaluate its impact on symptom relief during influenza infections.
Case Study: Symptom Relief Analysis
A clinical trial assessed the effectiveness of oseltamivir in children with influenza-like symptoms. The study found no significant differences in symptom relief between treated and untreated groups except for a slight reduction in diarrhea incidence among treated patients .
Mechanism of Action
Oseltamivir-13C2,d3 Acid exerts its effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the budding of new viral particles from the host cell, thereby reducing viral replication and infectivity . The molecular targets involved include the neuraminidase enzymes of influenza viruses A and B .
Comparison with Similar Compounds
Oseltamivir-13C2,d3 Acid is unique due to its stable isotope labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Oseltamivir Acid: The non-labeled active metabolite of Oseltamivir Phosphate.
Oseltamivir Acid-d3: Labeled with deuterium only.
Oseltamivir Acid-13C: Labeled with carbon-13 only.
These similar compounds share the same antiviral properties but differ in their labeling, which affects their specific applications in research.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3+1D3,8+1 |
InChI Key |
NENPYTRHICXVCS-IPFGNOKOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
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